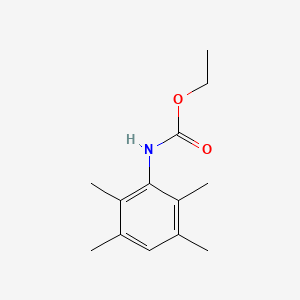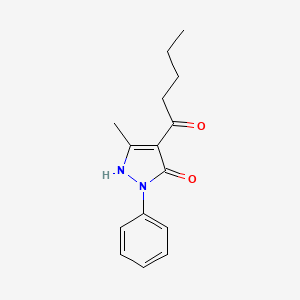
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine: is a chemical compound with the molecular formula C18H40N2O7 and a molecular weight of 396.52 g/mol . This compound is characterized by its long chain structure with multiple ether linkages and terminal amine groups. It is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine typically involves the reaction of polyethylene glycol (PEG) derivatives with amine-containing compounds. The process generally includes the following steps:
Activation of PEG: Polyethylene glycol is activated using reagents like tosyl chloride or mesyl chloride to introduce reactive groups.
Reaction with Amine: The activated PEG is then reacted with an amine compound under controlled conditions to form the desired diamine product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine undergoes various chemical reactions, including:
Oxidation: The terminal amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and thiolates are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ether derivatives.
Scientific Research Applications
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine involves its interaction with various molecular targets and pathways. The terminal amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound’s long chain and multiple ether linkages allow it to interact with cell membranes and other macromolecules, potentially altering their properties and behavior.
Comparison with Similar Compounds
Similar Compounds
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-dioic acid: Similar structure but with carboxylic acid groups instead of amine groups.
4,7,10,13,16,19,22-Heptaoxapentacosa-1,24-diyne: Contains alkyne groups instead of amine groups.
Uniqueness
4,7,10,13,16,19,22-Heptaoxapentacosane-1,25-diamine is unique due to its terminal amine groups, which provide distinct reactivity and functionality compared to similar compounds with different terminal groups. This makes it particularly useful in applications requiring specific interactions with biological molecules and materials.
Properties
CAS No. |
96146-49-5 |
|---|---|
Molecular Formula |
C18H40N2O7 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C18H40N2O7/c19-3-1-5-21-7-9-23-11-13-25-15-17-27-18-16-26-14-12-24-10-8-22-6-2-4-20/h1-20H2 |
InChI Key |
MWJHUUIJCVWYGS-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)COCCOCCOCCOCCOCCOCCOCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


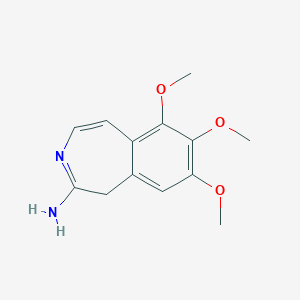
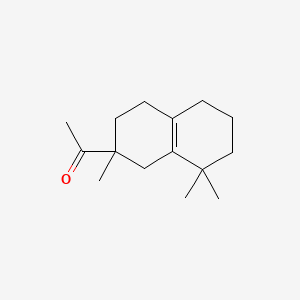
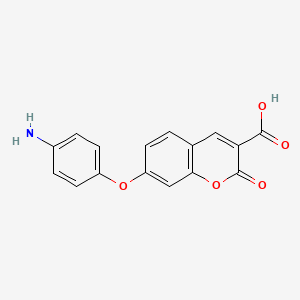
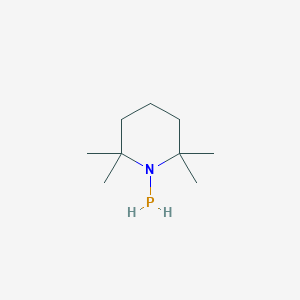
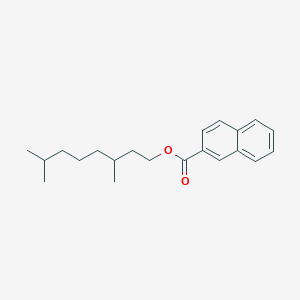
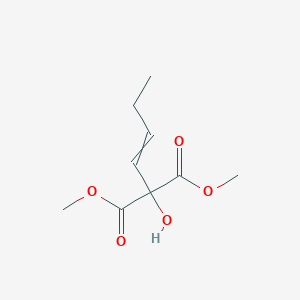
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)
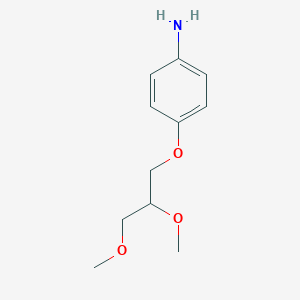
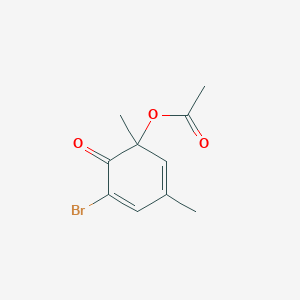
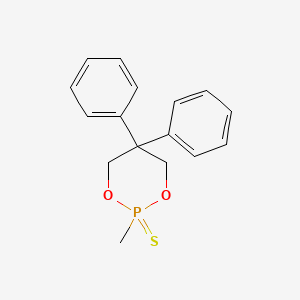
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)
